molecular formula C22H20N4O3S B3288465 N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-16-1

N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3288465
CAS No.: 852135-16-1
M. Wt: 420.5 g/mol
InChI Key: ZDUMYHWBSZGGHW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This structure is substituted with a 4-acetamidophenyl group at the N-position, a 4-methoxyphenyl group at the 6-position, and a methyl group at the 3-position.

Properties

IUPAC Name

N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-20(21(28)24-17-8-6-16(7-9-17)23-14(2)27)30-22-25-19(12-26(13)22)15-4-10-18(29-3)11-5-15/h4-12H,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMYHWBSZGGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform can yield the desired thiazole core . Further functionalization at specific positions on the thiazole ring can be achieved through various organic transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings and the thiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound’s imidazo[2,1-b][1,3]thiazole core is distinct from related heterocycles like imidazo[2,1-b]-1,3,4-thiadiazole () and benzo[d]thiazole (). These variations in the fused ring systems alter electronic distribution and molecular geometry, impacting interactions with biological targets.

Key Comparisons :

N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (): Substituents: Replaces the 4-methoxyphenyl group with a 3-nitrophenyl moiety. Electronic Effects: The nitro group is electron-withdrawing, reducing electron density at the 6-position compared to the methoxy group (electron-donating). This may decrease solubility but enhance binding to electron-deficient biological targets.

2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole ():

  • Core Structure : Incorporates an additional thiadiazole ring, expanding the π-conjugated system.
  • Substituents : Features a 4-fluoro-3-nitrophenyl group, combining halogen and nitro functionalities.
  • Synthesis : Prepared via condensation of thiadiazol-2-ylamine with phenacyl bromide, differing from the target compound’s synthetic route .

Benzothiazole Derivatives ():

  • Core Structure : Benzo[d]thiazole with carboxamide side chains.
  • Substituents : Cycloheptyl, cyclohexylmethyl, and phenethyl groups.
  • Synthesis Yields : Lower yields (10–57%) compared to imidazo-thiazole derivatives, suggesting greater synthetic challenges for benzothiazoles .

Biological Activity

N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse pharmacological activities. The presence of acetamidophenyl and methoxyphenyl substituents contributes to its unique chemical properties.

Property Value
IUPAC NameThis compound
Molecular FormulaC22H21N5O3
CAS Number852135-16-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of enzymes and receptors involved in various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are critical in cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors related to inflammatory responses, potentially offering anti-inflammatory benefits.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. For example:

  • In Vitro Studies : A study reported that the compound exhibited significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. The IC50 values ranged from low nanomolar to micromolar concentrations depending on the cell type tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed promising activity against Gram-positive and Gram-negative bacteria in preliminary assays. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

  • Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Aromatic Interactions : The acetamido group contributes to hydrogen bonding interactions with biological targets, enhancing binding affinity.

Case Studies

Several research articles have investigated the biological effects of this compound:

  • Anticancer Mechanism Study : A study published in 2020 explored the compound's mechanism in inhibiting tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Mycobacterium tuberculosis, revealing that while it was less effective than rifampicin, it still showed notable inhibition .

Q & A

Q. Basic Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and molecular connectivity. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 462.15) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide, carboxamide) .

What methods are effective for isolating intermediates in multi-step syntheses?

Q. Intermediate Purification Strategies

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : Achieve >98% purity for intermediates with reverse-phase C18 columns and acetonitrile/water gradients .

How can X-ray crystallography resolve ambiguities in structural determination?

Q. Advanced Structural Analysis

  • SHELX Suite : Use SHELXL for refining crystal structures. For example, imidazo-thiazole derivatives often crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .
  • Key Parameters : Bond lengths (e.g., C–S: 1.70–1.75 Å) and dihedral angles confirm planarity of the heterocyclic core .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced SAR Methodology

  • Substituent Variation : Replace the 4-methoxyphenyl group with fluorophenyl or nitro groups to assess bioactivity shifts .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase inhibition) to correlate substituent effects .

How should researchers address contradictory bioactivity data across studies?

Q. Resolving Data Conflicts

  • Dose-Response Curves : Validate activity trends using at least three independent replicates .
  • Solubility Adjustments : Use co-solvents like DMSO (≤1% v/v) to ensure compound stability in assays .

What computational approaches predict target binding modes?

Q. Advanced Modeling Techniques

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR kinase (PDB ID: 1M17). Key residues (e.g., Lys721) may form hydrogen bonds with the carboxamide group .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .

How can stereoisomers be isolated and characterized?

Q. Isomer Separation Methods

  • Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

What assays are suitable for evaluating enzyme inhibition?

Q. Advanced Biological Screening

  • Kinase Inhibition : Use ADP-Glo™ assays (Promega) to measure ATP consumption .
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) .

How can aqueous solubility be optimized for in vivo studies?

Q. Solubility Enhancement Strategies

  • Prodrug Design : Introduce phosphate esters at the carboxamide group to improve hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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